6-methoxy-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline
Beschreibung
Eigenschaften
IUPAC Name |
[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-30-17-6-4-16(5-7-17)24(27)22-15-26-23-13-10-19(32-3)14-21(23)25(22)33(28,29)20-11-8-18(31-2)9-12-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZVLQKWXGQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-Methoxy-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline backbone with various methoxy and sulfonyl substituents. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of methoxy groups could contribute to its antioxidant activity, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Several studies have reported the anticancer properties of 6-methoxy-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.
Antimicrobial Activity
There is emerging evidence suggesting that this compound possesses antimicrobial properties:
- Bacterial Inhibition : In vitro tests showed that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary findings indicate antifungal activity against Candida species, although further studies are needed to elucidate the exact mechanisms.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Reported significant anticancer activity in breast cancer cell lines with an IC50 value of 5 µM. |
| Study 2 | Demonstrated antimicrobial efficacy against E. coli with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study 3 | Showed induction of apoptosis in prostate cancer cells via caspase-3 activation. |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 4
- Target Compound : 4-(4-Methoxybenzenesulfonyl) group.
- Analog 2: 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS 477867-89-3) substitutes the sulfonyl group with a sulfanyl (thioether) group and adds a carboxylic acid at position 4, altering solubility and acidity .
Key Insight : The sulfonyl group in the target compound may improve metabolic stability compared to thioether or carboxylic acid analogs, as sulfonates are less prone to oxidation .
Substituent Variations at Position 3
- Target Compound : 3-(4-Methoxybenzoyl) group.
- Analog 3 : 4-Methoxybenzoyl isothiocyanate derivatives (e.g., from ) utilize the same benzoyl core but link to thiourea groups. These derivatives exhibit antioxidant activity (DPPH scavenging) and enzyme inhibition, suggesting the target’s benzoyl group could contribute to similar bioactivity .
Key Insight : The benzoyl group in the target compound may enhance binding affinity to hydrophobic pockets in proteins compared to smaller substituents .
Role of the 6-Methoxy Group
- Target Compound : 6-Methoxy substitution.
- Analog 5: (E)-6-Methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline () shares the 6-methoxy group and demonstrates antimetastatic activity by inhibiting cell migration and invasion. This suggests the 6-methoxy position is critical for modulating cellular motility .
- Analog 6: 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline () retains the 6-methoxy group but adds a methyl at position 3, which may reduce steric hindrance compared to the target’s benzoyl group .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 6-methoxy-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline?
The synthesis typically involves multi-step reactions, starting with the quinoline core formation followed by sequential functionalization. Key steps include:
- Quinoline core construction : Friedländer or Gould-Jacobs cyclization under controlled temperatures (e.g., 80–120°C) in polar aprotic solvents like DMF .
- Functional group introduction : Methoxybenzoylation via Schotten-Baumann reaction with 4-methoxybenzoyl chloride, and sulfonylation using 4-methoxybenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include avoiding moisture during sulfonylation and optimizing stoichiometry to prevent byproducts.
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and regioselectivity. Aromatic proton splitting patterns distinguish between benzoyl and sulfonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular ion peaks and isotopic distribution .
- X-ray crystallography : For absolute configuration determination, particularly when stereochemical ambiguities arise .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) to detect trace impurities .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic quinoline core and bulky substituents. Methodological considerations include:
- Solubilization agents : Use of DMSO (≤0.1% v/v) or cyclodextrin-based carriers for in vitro assays .
- Vehicle controls : Parallel experiments with equivalent DMSO concentrations to exclude solvent artifacts .
- Probe sonication or heating : For homogeneous dispersion in cell culture media .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across cancer cell lines)?
Discrepancies may arise from assay variability, differential protein binding, or metabolic instability. Mitigation approaches:
- Orthogonal assays : Validate antiproliferative activity via MTT, ATP-luminescence, and clonogenic assays .
- Plasma stability testing : Incubate the compound with mouse/human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets (e.g., topoisomerases) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Systematic modifications to key substituents include:
- Methoxy group replacement : Substitute with electron-withdrawing groups (e.g., -CF₃) to enhance DNA intercalation .
- Sulfonyl group variation : Replace 4-methoxybenzenesulfonyl with pyridylsulfonyl to improve solubility and kinase inhibition .
- Quinoline core hybridization : Fuse with triazole or oxadiazole rings to modulate pharmacokinetic properties . Computational modeling (e.g., molecular docking with Autodock Vina) guides rational design by predicting binding affinities to targets like EGFR or PARP .
Q. What mechanisms underlie the compound’s potential off-target effects in neuronal cells?
The sulfonyl group may inhibit carbonic anhydrase isoforms (CA-II/IX), altering intracellular pH and inducing apoptosis in glioblastoma models. Experimental validation steps:
- Enzyme inhibition assays : Measure CA activity via stopped-flow CO₂ hydration .
- CRISPR-Cas9 knockout : Generate CA-IX-deficient cell lines to isolate target-specific effects .
- Calcium imaging : Monitor intracellular Ca²⁺ fluctuations to assess neurotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity between 2D vs. 3D tumor models?
3D spheroids often show reduced sensitivity due to poor drug penetration. Methodological adjustments:
- Penetration enhancers : Co-treat with hyaluronidase or collagenase .
- Metabolic profiling : Compare ATP levels in spheroid cores vs. peripheries using luciferase reporters .
- Multiphoton microscopy : Track compound distribution in real-time within spheroids .
Methodological Tables
| Key Synthetic Intermediates | Purpose |
|---|---|
| 6-Methoxyquinolin-4-ol | Core precursor for functionalization |
| 4-Methoxybenzenesulfonyl chloride | Sulfonylation agent |
| 4-Methoxybenzoyl chloride | Benzoylation agent |
| Common Biological Targets | Assay Type |
|---|---|
| Topoisomerase I/II | DNA relaxation assays |
| EGFR kinase | ADP-Glo™ kinase assay |
| Carbonic anhydrase IX | pH-dependent activity assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
